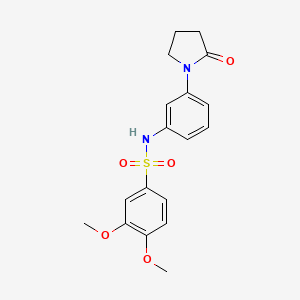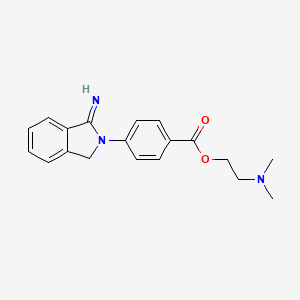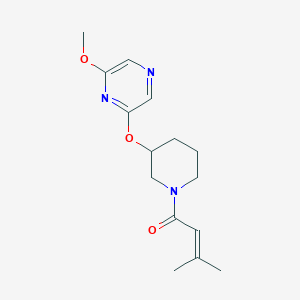![molecular formula C15H17N3O3S B2790934 2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 2034271-21-9](/img/structure/B2790934.png)
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an oxane moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the oxane moiety: The oxane ring can be introduced through a nucleophilic substitution reaction using an appropriate oxane derivative.
Formation of the pyridine ring: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of the thiazole and pyridine rings: This step involves the formation of an amide bond between the thiazole and pyridine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Applications De Recherche Scientifique
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules or as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide: shares structural similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14(18-15-17-5-8-22-15)12-1-4-16-13(9-12)21-10-11-2-6-20-7-3-11/h1,4-5,8-9,11H,2-3,6-7,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBFNJDQNYREAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/new.no-structure.jpg)
![8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2790855.png)


![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)



![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)


![N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2790874.png)
